molecular formula C10H7BrO B1269897 8-Bromonaphthalen-2-ol CAS No. 7385-87-7

8-Bromonaphthalen-2-ol

Cat. No.: B1269897
CAS No.: 7385-87-7
M. Wt: 223.07 g/mol
InChI Key: PJRXIIFRDDJZSP-UHFFFAOYSA-N
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Description

8-Bromonaphthalen-2-ol is an organic compound with the molecular formula C10H7BrO. It is a derivative of 2-naphthol, where a bromine atom is substituted at the 8th position of the naphthalene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Biochemical Analysis

Biochemical Properties

8-Bromo-2-naphthol plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. For instance, 8-Bromo-2-naphthol can act as a substrate for bromination reactions, where it interacts with brominating agents to form brominated products . Additionally, it can participate in multicomponent reactions, interacting with aldehydes and other reactants to form bioactive heterocycles . These interactions are crucial for the synthesis of compounds with potential biological activities, such as antimicrobial and anticancer properties.

Cellular Effects

8-Bromo-2-naphthol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . The compound’s impact on gene expression can lead to changes in the production of proteins that are essential for cellular functions. Furthermore, 8-Bromo-2-naphthol may interact with cell signaling molecules, modulating pathways that regulate cell growth, differentiation, and apoptosis . These effects highlight the compound’s potential as a tool for studying cellular mechanisms and developing therapeutic agents.

Molecular Mechanism

The molecular mechanism of 8-Bromo-2-naphthol involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity . For example, it may act as an inhibitor of certain brominating enzymes, preventing the formation of brominated products. Alternatively, 8-Bromo-2-naphthol can serve as a substrate for enzymatic reactions, leading to the production of bioactive compounds . These binding interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Bromo-2-naphthol can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, 8-Bromo-2-naphthol may degrade into other products, which can affect its activity and interactions with biomolecules. Long-term studies have shown that the compound can have sustained effects on cellular functions, including alterations in gene expression and enzyme activity . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of 8-Bromo-2-naphthol vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and therapeutic potential . At higher doses, 8-Bromo-2-naphthol may cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Understanding these dosage effects is crucial for determining the safe and effective use of 8-Bromo-2-naphthol in research and potential therapeutic applications.

Metabolic Pathways

8-Bromo-2-naphthol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other compounds . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that can be further processed or excreted by the body . The study of these metabolic pathways provides insights into the compound’s biotransformation and its potential effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 8-Bromo-2-naphthol within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins . Once inside the cells, 8-Bromo-2-naphthol can bind to intracellular proteins, affecting its localization and accumulation . These interactions are important for understanding the compound’s bioavailability and its potential effects on cellular functions.

Subcellular Localization

8-Bromo-2-naphthol exhibits specific subcellular localization, which can influence its activity and function . The compound may be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its role in cellular processes. For example, 8-Bromo-2-naphthol may accumulate in the nucleus, where it can affect gene expression and DNA repair mechanisms . Understanding its subcellular localization provides insights into the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromonaphthalen-2-ol can be synthesized through the bromination of 2-naphthol. The typical procedure involves the reaction of 2-naphthol with bromine in the presence of a solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the use of potassium bromide and hydrogen peroxide in the presence of formic acid. This reaction is carried out at elevated temperatures and followed by cooling and filtration to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromonaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted naphthols.

    Oxidation Products: Naphthoquinones.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

8-Bromonaphthalen-2-ol is utilized in several scientific research fields:

Comparison with Similar Compounds

Uniqueness: 8-Bromonaphthalen-2-ol is unique due to the specific positioning of the bromine atom, which imparts distinct chemical reactivity and biological properties compared to its analogs. This unique structure allows for specific interactions in chemical and biological systems, making it valuable for targeted research applications .

Properties

IUPAC Name

8-bromonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRXIIFRDDJZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346656
Record name 8-Bromo-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7385-87-7
Record name 8-Bromo-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In two side by side reactions, 8-bromo-2-tetralone (7.0 g, 31.25 mmol) and N-bromosuccinimide (5.84 g, 32.8 mmol) were combined in carbon tetrachloride and refluxed 45 min. The reactions were cooled, filtered through diatomaceous earth (Celite™), and combined for workup. The organic solution was washed with saturated aqueous sodium bicarbonate and brine followed by drying through phase separating filter paper (1PS) and concentrated to give 14.44 g (104% crude) of 8-bromo-2-naphthol as a brown solid which was suitable for further reaction. A sample dissolved in methylene chloride and treated with activated carbon, concentrated, and triturated with hexane had: mp 96°-100° C.; 1HNMR (250 MHz, CDCl3) δ 7.79-7.73 (m, 3H), 7.56 (d, J=4.5 Hz, 1H), 7.22-7.14 (m, 3H). HRMS m/e calculated for C10H7BrO: 221.9680. Observed m/e: 221.9664.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.84 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
104%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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